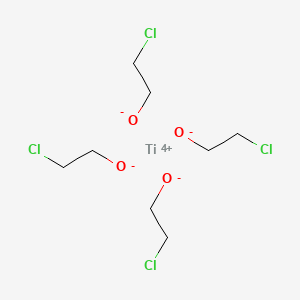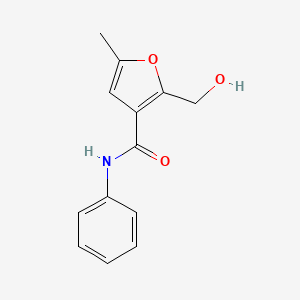![molecular formula C2H9NO6P2 B13817910 [(Methylamino)methylene]bisphosphonic acid CAS No. 32545-63-4](/img/structure/B13817910.png)
[(Methylamino)methylene]bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylamino)methylene]bisphosphonic acid is a chemical compound with the molecular formula C2H9NO6P2. It is a member of the bisphosphonate family, which are characterized by two phosphonate (P-C-P) groups. This compound is known for its stability and has various applications in medicinal and industrial chemistry .
Preparation Methods
[(Methylamino)methylene]bisphosphonic acid can be synthesized through a three-component reaction involving amines, diethyl phosphite, and triethyl orthoformate . The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and purity. Industrial production methods often involve the use of microwave irradiation and solvent-free conditions to achieve a greener synthesis .
Chemical Reactions Analysis
[(Methylamino)methylene]bisphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acids and other related compounds.
Common reagents used in these reactions include formaldehyde, secondary amines, and hypophosphorous acid. The major products formed from these reactions are often valuable intermediates for further chemical synthesis .
Scientific Research Applications
[(Methylamino)methylene]bisphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex phosphonate compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on metabolic pathways.
Mechanism of Action
[(Methylamino)methylene]bisphosphonic acid exerts its effects primarily through its interaction with bone mineral hydroxyapatite. It inhibits the activity of osteoclasts, the cells responsible for bone resorption, by disrupting the mevalonate pathway. This inhibition leads to decreased bone resorption and increased bone density . The compound also affects the viability and metabolic activity of certain cell types, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
[(Methylamino)methylene]bisphosphonic acid is similar to other bisphosphonates such as zoledronic acid and alendronic acid. it has unique properties that make it distinct:
Zoledronic Acid: Known for its high potency in inhibiting bone resorption, zoledronic acid is widely used in clinical settings.
Alendronic Acid: This compound is commonly used to treat osteoporosis.
Other similar compounds include hydroxybisphosphonates and aminobisphosphonates, which share the P-C-P backbone but differ in their functional groups and specific applications .
Properties
CAS No. |
32545-63-4 |
|---|---|
Molecular Formula |
C2H9NO6P2 |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
[methylamino(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C2H9NO6P2/c1-3-2(10(4,5)6)11(7,8)9/h2-3H,1H3,(H2,4,5,6)(H2,7,8,9) |
InChI Key |
UTRWIBWHXZRMIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


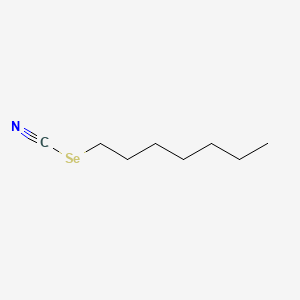
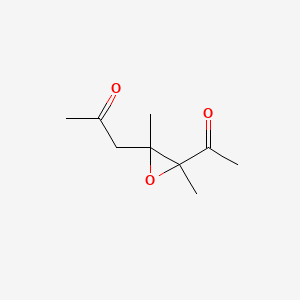

![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)
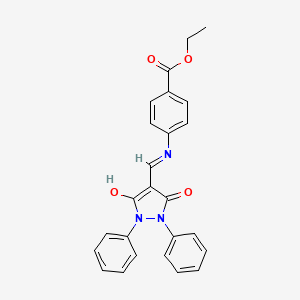
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
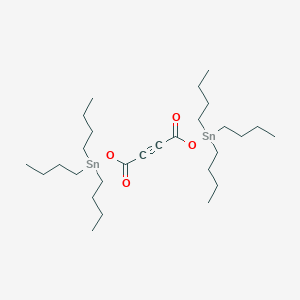
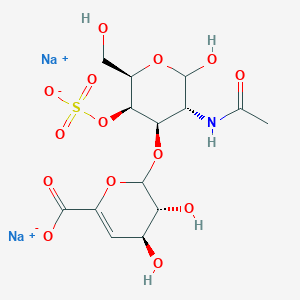
![Furo[3,4-f]benzothiazole-5,7-dione](/img/structure/B13817856.png)
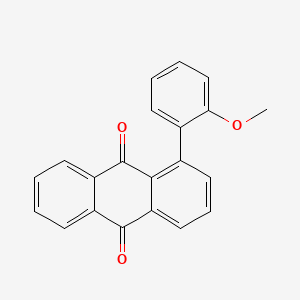
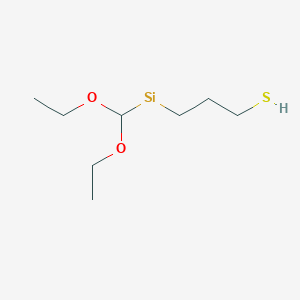
![sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13817871.png)
